N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O4S/c20-10(15-7-1-3-8(4-2-7)19(22)23)6-24-13-16-11-9(5-14-18-11)12(21)17-13/h1-5H,6H2,(H,15,20)(H2,14,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPCHICTALMZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include nitration to introduce the nitro group and thioacetamide formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties, particularly in the realm of antiviral and anticancer activities. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been evaluated for their ability to inhibit various viral infections and cancer cell proliferation.
Antiviral Activity
Studies have shown that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold demonstrate significant antiviral properties. For example, certain derivatives have been reported to exhibit activity against β-coronaviruses, highlighting their potential in developing antiviral therapeutics .
Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer progression. Pyrazolo derivatives have been linked to the inhibition of key enzymes and pathways associated with tumor growth .
Antimicrobial Properties
N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has also been studied for its antimicrobial efficacy. In vitro evaluations have demonstrated its effectiveness against a range of pathogens.
In Vitro Studies
Recent studies reported that derivatives of this compound displayed significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against various bacterial strains including Staphylococcus aureus and Staphylococcus epidermidis . These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Nonlinear Optical Properties
In addition to its biological applications, this compound has been investigated for its nonlinear optical (NLO) properties. The presence of nitro and pyrazole groups contributes to enhanced electron mobility and optical activity.
Potential as NLO Material
Research has indicated that compounds with similar structures exhibit substantial NLO properties due to their molecular hyperpolarizability . This makes them suitable candidates for applications in photonic devices and materials science.
Data Summary Table
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Antiviral Activity | Effective against β-coronaviruses; potential for drug development |
| Anticancer Activity | Inhibits tumor growth by targeting specific enzymes |
| Antimicrobial Activity | MIC values as low as 0.22 μg/mL against pathogenic bacteria |
| NLO Properties | Enhanced electron mobility; suitable for photonic applications |
Case Studies and Research Findings
- Antiviral Efficacy : Research published in MDPI highlighted the effectiveness of pyrazolo derivatives against viral infections, showcasing their potential in treating diseases caused by coronaviruses .
- Antimicrobial Evaluation : A study evaluating various derivatives reported significant antimicrobial activities with specific emphasis on compounds showing synergistic effects with existing antibiotics like Ciprofloxacin .
- NLO Applications : Computational studies have indicated that the compound's structural features contribute to favorable NLO characteristics, making it a candidate for further exploration in optoelectronic applications .
Mechanism of Action
The mechanism by which N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group and the pyrazolo[3,4-d]pyrimidine core are key structural features that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, which modulate physicochemical and biological properties. Below is a comparative analysis:
Biological Activity
N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a nitrophenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their diverse biological activities. The structural formula is as follows:
This structure contributes to its potential as an active pharmaceutical ingredient (API).
Research indicates that compounds with similar structural characteristics exhibit various mechanisms of action, including:
- Antioxidant Activity : The presence of nitro groups can enhance electron donation capabilities, leading to increased antioxidant properties. This has been supported by molecular docking studies that suggest interactions with reactive oxygen species (ROS) .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazolo compounds exhibit significant antimicrobial properties against various pathogens. The compound's structure may facilitate binding to bacterial enzymes or receptors, inhibiting their function .
- Anticancer Activity : The compound's ability to modulate androgen receptors suggests potential in treating prostate cancer and other androgen-dependent conditions. It has shown high affinity and antagonistic activity in vitro against prostate cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL for some derivatives. This suggests strong bactericidal activity and potential for clinical applications in treating infections .
- Prostate Cancer Treatment : In vitro studies demonstrated that the compound effectively inhibits the proliferation of prostate cancer cell lines (PC-3), with IC50 values indicating potent antiproliferative effects. This positions it as a candidate for further development in cancer therapeutics .
Research Findings
Recent computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties and reactivity of the compound. These studies indicate that the compound's electrophilic nature enhances its interaction with biological targets, making it a promising candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
